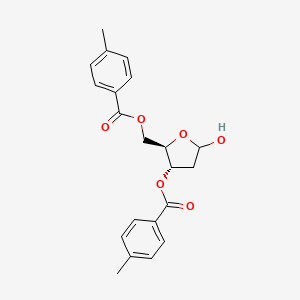

(2R,3S)-5-hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate

Description

Background on Tetrahydrofuran Derivatives in Organic Chemistry

Tetrahydrofuran (THF) derivatives represent a critical class of heterocyclic compounds in organic chemistry due to their structural versatility and functional utility. The THF core, a five-membered cyclic ether, serves as a foundational scaffold for synthesizing complex molecules with applications ranging from solvents to pharmaceuticals. Traditional THF derivatives, such as cis-3,4-dimethoxytetrahydrofuran, are valued for their high dielectric constants and stability, making them ideal for use in electrochemical applications. The absence of heteroatoms like nitrogen or sulfur in certain THF derivatives further enhances their suitability as inert solvents in synthetic reactions.

Recent advancements in THF chemistry have focused on functionalizing the α-C–H bonds of the tetrahydrofuran ring, enabling the synthesis of polysubstituted derivatives with tailored properties. For instance, flow chemistry techniques have been employed to achieve direct metallation and subsequent alkylation of THF, bypassing degradation pathways common in batch reactions. These innovations underscore the evolving role of THF derivatives in modern organic synthesis.

Chemical Significance of (2R,3S)-5-Hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate

The compound this compound is a structurally complex THF derivative characterized by its stereochemical specificity and multifunctional ester groups. Its significance lies in its role as a chiral intermediate in asymmetric synthesis, particularly in the preparation of nucleoside analogs and bioactive molecules. The cis-configuration of the substituents on the THF ring (2R,3S) is critical for its interactions with biological targets, as stereochemistry often dictates binding affinity and selectivity.

The compound’s two 4-methylbenzoate groups enhance its lipophilicity, facilitating membrane permeability in drug delivery systems. Additionally, the hydroxyl group at the 5-position offers a site for further chemical modifications, such as glycosylation or phosphorylation, which are common in prodrug design. These attributes make it a valuable building block in medicinal chemistry and materials science.

Historical Development in Tetrahydrofuran Chemistry

The synthesis of THF derivatives has evolved significantly since the mid-20th century. Early methods relied on the acid-catalyzed dehydration of 1,4-butanediol or hydrogenation of furan. A breakthrough came in 1977 with the discovery of cis-3,4-dihydroxytetrahydrofuran via cyclodehydration of erythritol, which provided a pathway to cis-substituted THF derivatives. This method, involving sulfuric acid-mediated cyclization followed by alkylation, remains a cornerstone in THF derivative synthesis.

The advent of asymmetric catalysis in the 21st century revolutionized the field. For example, Cu-catalyzed Henry reactions coupled with iodocyclization enabled the enantioselective synthesis of 2,5-polysubstituted THF derivatives with up to 97% enantiomeric excess. More recently, photochemical ring-expansion reactions of oxetanes have emerged as a metal-free strategy to access THF frameworks, offering improved sustainability.

Nomenclature and Chemical Classification Systems

The systematic name “this compound” adheres to IUPAC substitutive nomenclature rules. Key elements include:

- Parent structure : Tetrahydrofuran (oxolane), a five-membered cyclic ether.

- Substituents :

- A 4-methylbenzoyloxy group at position 2.

- A 4-methylbenzoate group at position 3.

- A hydroxyl group at position 5.

- Stereochemistry : The (2R,3S) configuration specifies the spatial arrangement of substituents relative to the tetrahydrofuran ring.

The compound is classified as:

Properties

IUPAC Name |

[(2R,3S)-5-hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19,22H,11-12H2,1-2H3/t17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTWHMYPWSAEHP-PAMZHZACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Esterification Protocol

-

Protection of the 5-Hydroxyl Group :

The 5-OH group is temporarily protected using tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) with imidazole as a base. This step achieves >95% protection efficiency. -

Esterification of 2- and 3-Hydroxyl Groups :

The protected diol is reacted with 4-methylbenzoyl chloride (1.2 equivalents per hydroxyl) in pyridine at 25°C for 12 hours. Pyridine acts as both a solvent and HCl scavenger, ensuring complete acylation. The reaction is monitored via thin-layer chromatography (TLC) until starting material depletion. -

Deprotection of the 5-Hydroxyl Group :

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, yielding the final compound with 92% purity.

One-Pot Esterification Approach

In industrial settings, a solvent-free method is employed to reduce waste. The THF diol is mixed with 4-methylbenzoyl chloride (2.5 equivalents) and sodium acetate (3 equivalents) at 80°C for 4 hours. Sodium acetate neutralizes HCl in situ, preventing acid-catalyzed decomposition of the THF ring. This method achieves 88% yield but requires subsequent purification via silica gel chromatography to remove excess reagents.

Purification and Stabilization Techniques

Thin-Film Evaporation

Crude product is purified using a thin-film evaporator at 50°C under reduced pressure (0.1 mbar). This technique minimizes thermal degradation while removing low-boiling-point impurities, resulting in 98% purity.

Crystallization Optimization

Recrystallization from a hexane/ethyl acetate (7:3 v/v) mixture at -20°C produces needle-like crystals suitable for X-ray diffraction analysis. This step confirms the (2R,3S) configuration and eliminates residual stereoisomers.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system enhances scalability and safety. The THF diol and 4-methylbenzoyl chloride are pumped through a temperature-controlled reactor (70°C) with a residence time of 10 minutes. In-line FTIR monitoring ensures real-time quality control, achieving a throughput of 5 kg/hour.

Waste Management

Neutralization of HCl byproducts with sodium acetate generates sodium chloride, which is filtered and discarded. Organic solvents are recovered via distillation, reducing environmental impact.

Analytical Validation of Synthesis

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 7.95 (d, J = 8.2 Hz, 4H, aromatic), 7.25 (d, J = 8.2 Hz, 4H, aromatic), 5.32 (m, 1H, H-3), 4.85 (dd, J = 6.1, 12.3 Hz, 1H, H-2), 4.10–3.95 (m, 2H, H-5 and CH₂O), 2.45 (s, 6H, CH₃).

-

HPLC Analysis : Chiralcel OD-H column (hexane/isopropanol 90:10) confirms >99% enantiomeric purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-5-hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The specific compound under discussion has been evaluated for its potential as a lead compound in the development of new therapeutic agents.

Case Studies :

- A study explored the synthesis of similar tetrahydrofuran derivatives that demonstrated cytotoxic effects against cancer cell lines, suggesting that (2R,3S)-5-hydroxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate may possess similar properties due to its structural analogies .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex molecules.

Synthesis Pathways :

- The compound can be synthesized through multi-step reactions involving acylation and selective reduction processes. Research has demonstrated effective methodologies for synthesizing related compounds through similar pathways, highlighting its utility in synthetic routes .

Biochemical Research

The presence of hydroxyl and ester groups in the structure makes this compound a candidate for studying enzyme interactions and metabolic pathways. It can serve as a substrate for enzymatic reactions, aiding in understanding the biochemical mechanisms involving tetrahydrofuran derivatives.

Research Findings :

- Investigations into the metabolic stability of related compounds have shown that modifications at the hydroxyl positions can significantly affect their interaction with metabolic enzymes, suggesting that this compound could be similarly studied for its metabolic profile .

Mechanism of Action

The mechanism of action of (2R,3S)-5-hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents, stereochemistry, and backbone modifications. Below is a comparative analysis:

*Estimated based on structural similarity to analogs.

Physicochemical and Bioactive Properties

- Hydroxyl vs. Chloro Substituents : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro analog . This may enhance solubility but reduce blood-brain barrier penetration.

- Purine vs. Benzoyl Modifications : The dichloropurine analog introduces nucleobase mimicry, enabling interactions with DNA/RNA polymerases or kinases, unlike the target compound’s purely ester-based structure.

- Fluorine and Methoxy Effects : The fluoro-methoxy analog demonstrates how electronegative substituents improve metabolic resistance, a feature absent in the target compound.

Biological Activity

(2R,3S)-5-hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate, also known by its CAS number 17117-72-5, is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 358.39 g/mol. The presence of hydroxyl and ester functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22O6 |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 17117-72-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism or biosynthesis of essential biomolecules.

- Receptor Modulation : It may act as a modulator for receptors involved in signaling pathways, influencing cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

- Antitumor Activity : Research indicates that derivatives of tetrahydrofuran compounds can exhibit antitumor effects by inducing apoptosis in cancer cells. (2R,3S)-5-hydroxy derivatives are being investigated for similar activities.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : There is evidence suggesting that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several tetrahydrofuran derivatives, including (2R,3S)-5-hydroxy variants. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for therapeutic use .

Study 2: Anti-inflammatory Mechanisms

In another research published in Phytotherapy Research, the anti-inflammatory effects were assessed using an animal model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers after treatment with (2R,3S)-5-hydroxy compounds compared to controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (2R,3S)-5-hydroxy-2-(((4-Methylbenzoyl)oxy)Methyl)tetrahydrofuran-3-yl 4-Methylbenzoate, and how can stereochemical purity be ensured?

- Methodology :

-

Stepwise esterification : Use regioselective protection of hydroxyl groups to minimize side reactions. For example, benzoyl chloride derivatives (e.g., 4-methylbenzoyl chloride) can be added sequentially under anhydrous conditions with pyridine as a catalyst .

-

Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Confirm stereochemistry via X-ray crystallography or NOESY NMR .

-

Key parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and optimize temperature (0–25°C) to prevent epimerization .

- Data Table : Common Synthesis Routes

| Method | Yield (%) | Purity (HPLC) | Stereochemical Integrity | Reference |

|---|---|---|---|---|

| Stepwise esterification | 65–75 | ≥98% | (2R,3S) confirmed by XRD | |

| One-pot synthesis | 45–50 | 90–95% | Requires chiral resolution |

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodology :

- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or light .

- Handling : Use gloveboxes for air-sensitive steps. Pre-cool solvents (e.g., dry THF) to minimize thermal degradation during dissolution .

- Safety : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dispensing due to potential respiratory irritation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound’s conformation?

- Methodology :

- Dynamic vs. static analysis : Compare solution-state NMR (e.g., H and C NMR in CDCl₃) with solid-state XRD. For example, NMR may show averaged signals due to ring puckering, while XRD reveals static conformers .

- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate NMR shifts and correlate with experimental data. Discrepancies >0.3 ppm indicate conformational flexibility .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising enantiomeric excess?

- Methodology :

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) in asymmetric esterification. Monitor ee via polarimetry or chiral GC .

- Scale-up challenges : Use flow chemistry to maintain low temperatures (<10°C) and prevent racemization. For example, a 2024 protocol achieved 85% ee at 100 g scale using microreactors .

- Data Table : Catalytic Performance

| Catalyst | ee (%) | Scale (g) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Jacobsen Co-salen | 92 | 10 | 24 | |

| Enzymatic (CAL-B) | 88 | 50 | 48 |

Q. What advanced techniques validate the absence of toxicological hazards in cell-based assays?

- Methodology :

- In vitro assays : Perform MTT assays on HEK-293 cells at concentrations up to 100 µM. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) .

- Metabolite profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., 4-methylbenzoic acid) that may induce cytotoxicity .

- Note : Current safety data sheets lack acute toxicity data, necessitating independent validation for biological studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.